N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the reaction of 4-methanesulfonylbenzoic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group is known to enhance the binding affinity of the compound to its target, while the oxadiazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- N-(4-chlorophenyl)-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methanesulfonyl and oxadiazole moieties provides a distinct pharmacophore that can be exploited for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-5-3-4-12(10-13)15(21)18-17-20-19-16(25-17)11-6-8-14(9-7-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHWBHUNLVGZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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